Gadobenic acid is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI) to enhance the visualization of lesions and abnormal vascularity, particularly in the liver. It is commonly administered in the form of gadobenate dimeglumine, which is a linear contrast agent that exhibits unique properties due to its chemical structure, including a benzene ring that allows for weak protein binding. This binding characteristic contributes to increased relaxivity, making it particularly effective in MRI applications .
Gadobenic acid is classified as a gadolinium-based contrast agent (GBCA). It was approved by the U.S. Food and Drug Administration in November 2004 under the brand name MultiHance. Its primary use is in MRI for liver imaging, where it enhances the differentiation of normal and pathological tissues by altering the relaxation times of water protons in the vicinity of the gadolinium ion .
The synthesis of gadobenic acid typically involves the reaction of gadolinium oxide with diethylenetriaminepentaacetic acid (DTPA) and N-methylglucamine in an aqueous solution. This process can be optimized through sonication, which enhances yield and purity. For instance, one method reported yields of up to 90% when using sonication for 28 minutes after mixing the reactants .
The general procedure includes:
Gadobenic acid's molecular formula is , with a molecular weight of approximately 683.72 g/mol. The compound features a gadolinium ion coordinated by a chelating agent (DTPA) along with a benzene ring structure that contributes to its unique properties as a contrast agent .
The structural representation includes:
Gadobenic acid participates in various chemical reactions primarily involving coordination chemistry. The key reactions include:
These reactions are crucial for its function as a contrast agent, as they affect its relaxivity and distribution within biological systems .
The mechanism of action of gadobenic acid as a contrast agent involves its paramagnetic properties. When introduced into a magnetic field during MRI:
The effectiveness is particularly noted in T1-weighted imaging sequences, where gadobenic acid significantly enhances contrast between normal and pathological tissues .
Gadobenic acid exhibits several notable physical and chemical properties:
These properties are essential for its role as a contrast agent, influencing both its pharmacokinetics and imaging efficacy.
Gadobenic acid is primarily utilized in medical imaging, specifically:
Moreover, ongoing research explores its potential applications beyond traditional imaging, including therapeutic uses related to cancer diagnostics and treatment monitoring .
The evolution of GBCAs began with the 1988 FDA approval of gadopentetate dimeglumine (Magnevist®), the first extracellular agent enabling enhanced visualization of vascularity and tissue perfusion [4]. This innovation addressed gadolinium's inherent toxicity (observed in ionic form in 1960s animal studies) through chelation chemistry. Early GBCAs were exclusively renally excreted, limiting hepatobiliary assessment. The 1990s witnessed strategic molecular engineering to incorporate hepatocyte-targeting properties, driven by the need for liver-specific diagnostic information beyond anatomical visualization [2] [5].
Mangafodipir trisodium (Teslascan®), introduced in 1997, pioneered hepatobiliary imaging but faced limitations: dissociation into toxic manganese ions, inability to perform dynamic imaging due to slow infusion requirements, and eventual market withdrawal [5]. This catalyzed development of gadolinium-based hepatobiliary agents with improved safety and pharmacokinetics. Gadobenic acid (MultiHance®) emerged from this effort, receiving European approval in 2004 and U.S. approval for general MRI in 2004 (with liver imaging as an off-label application) [2] [7]. Its design leveraged bifunctional pharmacokinetics: rapid initial extracellular distribution for conventional angiography and perfusion assessment, followed by gradual hepatocyte-mediated accumulation. This innovation established a new diagnostic paradigm for hepatic MRI.
Table 1: Evolution of Hepatobiliary MRI Contrast Agents
Agent (Trade Name) | Introduction Year | Primary Mechanism | Clinical Status | Key Limitations |
---|---|---|---|---|
Mangafodipir (Teslascan®) | 1997 | Manganese-based hepatocyte uptake | Discontinued (2005) | Slow infusion required; manganese toxicity concerns |
Gadobenate (MultiHance®) | 2004 | Partial hepatobiliary excretion (3-5%) | Approved (EU/U.S.) | Delayed imaging phase (90-120 min) |
Gadoxetate (Eovist®/Primovist®) | 2008 | 50% hepatobiliary excretion | Approved | Lower gadolinium dose impacts vascular phase |
Superparamagnetic iron oxides | 1990s | Kupffer cell uptake | Limited availability | Adverse events (back pain); complex imaging protocols |
Gadobenic acid belongs to the linear ionic gadolinium chelate subclass of GBCAs, characterized by an open-chain molecular structure where the Gd³⁺ ion is coordinated by a flexible organic ligand (BOPTA) [5] [7]. Its hepatobiliary functionality arises from a lipophilic benzyloxymethyl moiety incorporated into the gadolinium chelate, enabling recognition by membrane transporters on hepatocytes. Biochemically, it exhibits weak protein interaction (predominantly with albumin), increasing rotational correlation time and enhancing proton relaxation efficacy by approximately 25-30% compared to non-protein-binding agents like gadoterate [4] [9].
Pharmacokinetically, gadobenic acid demonstrates triphasic distribution: initial vascular distribution (arterial phase, 15-30 seconds post-injection), interstitial diffusion (portal venous/equilibrium phases, 60-120 seconds), and hepatocellular accumulation (hepatobiliary phase, 45-120 minutes). Its hepatic uptake occurs primarily via OATP1B1/B3 transporters on sinusoidal membranes, mirroring bilirubin transport pathways [5] [7]. This transporter affinity necessitates cautious interpretation in patients with hyperbilirubinemia, where competitive inhibition may reduce hepatic contrast accumulation.
Compared to gadoxetic acid (Gd-EOB-DTPA), the other clinically available gadolinium-based hepatobiliary agent, gadobenic acid demonstrates distinct pharmacokinetic properties:
Table 2: Comparative Pharmacokinetics of Hepatobiliary GBCAs
Parameter | Gadobenic Acid (Gd-BOPTA) | Gadoxetic Acid (Gd-EOB-DTPA) |
---|---|---|
Hepatocellular Uptake | 3-5% of administered dose | ~50% of administered dose |
Renal Excretion | 95-97% | ~50% |
Biliary Excretion | 3-5% | ~50% |
Protein Binding | Weak, transient (~4-9%) | Negligible (<10%) |
Relaxivity (r1, 1.5T) | 6.3-8.7 L mmol⁻¹ s⁻¹ | 6.9-8.7 L mmol⁻¹ s⁻¹ |
Plasma Half-Life | ~1.2 hours | ~0.9 hours |
Peak Hepatobiliary Enhancement | 90-120 minutes | 20 minutes |
Clinically, gadobenic acid serves three primary roles:
Gadobenic acid received European Medicines Agency (EMA) approval in 2004 under the trade name MultiHance® (Bracco Imaging S.p.A.) for general MRI enhancement, with specific hepatobiliary applications adopted clinically. The U.S. Food and Drug Administration (FDA) granted approval in 2004 for central nervous system imaging, though clinical utilization expanded off-label for liver evaluation due to its pharmacokinetic properties [2] [6]. Regulatory scrutiny intensified following 2006 nephrogenic systemic fibrosis (NSF) concerns, leading to EMA's 2017 restriction of linear agents—though gadobenic acid and gadoxetic acid retained approval for liver imaging due to favorable risk-benefit profiles in this indication [9].
Market analysis reveals gadobenic acid occupies a specialized segment within the broader GBCA market, valued at approximately $1.5 billion annually for hepatobiliary agents specifically [6] [10]. Growth drivers include:
Regional regulatory and market dynamics show significant variation:Table 3: Global Regulatory and Market Status for Gadobenic Acid
Region | Regulatory Status | Market Position | Growth Drivers |
---|---|---|---|
North America | FDA-approved for CNS; off-label liver use | Niche (~15% hepatobiliary share) | Increasing off-label adoption for combined vascular/hepatic imaging |
European Union | Full approval; hepatobiliary indication | Dominant (55% hepatobiliary share) | Standard of care for HCC surveillance in cirrhosis |
Asia-Pacific | Approved in Japan, China, India | Rapid expansion (CAGR >12%) | High liver cancer burden; improving MRI access |
Latin America | Country-specific approvals | Emerging market | Growing private healthcare investments |
Innovation pressures continue shaping the market landscape. Recent FDA submissions for next-generation agents like gadoquatrane (Bayer, 2025 submission) featuring 60% reduced gadolinium doses signal industry movement toward minimizing gadolinium retention while preserving diagnostic efficacy [8]. Concurrently, generic competition has intensified following patent expirations, with companies like Hengrui Pharmaceuticals entering the market [6] [10]. Projections indicate steady 5-7% annual growth for hepatobiliary agents through 2030, driven by oncology applications and emerging-market adoption [6] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7